molecular formula C21H12N4O6 B4056743 N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide

N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide

Cat. No.: B4056743
M. Wt: 416.3 g/mol
InChI Key: VBNNFIHBZGMETB-UHFFFAOYSA-N
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Description

The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazole rings are found in various biologically active compounds and have been the subject of numerous studies .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the isoxazole ring and the biisoindole moiety. These structures are known to contribute to the stability and reactivity of the compound .


Chemical Reactions Analysis

Isoxazole rings can participate in various chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to form a variety of different compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the isoxazole ring could influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Activation

One study discusses the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for palladium-catalyzed C(sp(3))-H bond activation. This process emphasizes the role of 5-methylisoxazole-3-carboxamide in directing the activation of inert γ-C(sp(3))-H bonds for carbon-carbon bond formation, leading to the synthesis of various non-natural amino acids. The ability to selectively and efficiently perform arylation and alkylation of α-aminobutanoic acid derivatives showcases the compound's utility in chemical synthesis (Pasunooti et al., 2015).

Antitumor Applications

Another significant application is observed in antitumor research. For example, derivatives of imidazotetrazines, which involve chemistry related to isoxazole moieties, have shown promise as broad-spectrum antitumor agents. The interaction of certain compounds with alkyl and aryl isocyanates, leading to the formation of compounds with curative activity against leukemia, highlights the potential of isoxazole derivatives in developing novel anticancer drugs (Stevens et al., 1984).

Modification and Conversion Studies

Research has also explored the conversion of isoxazole compounds into tetrazoles, providing insights into the chemical behavior and potential applications of these derivatives in synthesizing new chemical entities. Such transformations underscore the versatility of isoxazole derivatives in organic chemistry and drug development processes (Kanō & Yamazaki, 1964).

Advanced Glycation End-Products

The formation of advanced glycation end-products (AGEs) involving isoxazole derivatives has implications for understanding complications in diabetes and neurodegenerative diseases. Studies on methylglyoxal, a reactive alpha-oxoaldehyde, and its modification of amino acids, leading to AGEs formation, reveal the biochemical significance of isoxazole-related compounds in physiological and pathological processes (Nemet, Varga-Defterdarović, & Turk, 2006).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The study of isoxazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new isoxazole derivatives and studying their properties and potential applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O6/c1-10-8-16(23-31-10)22-17(26)11-6-7-14-15(9-11)21(30)25(20(14)29)24-18(27)12-4-2-3-5-13(12)19(24)28/h2-9H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNNFIHBZGMETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide
Reactant of Route 2
N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide
Reactant of Route 3
N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide
Reactant of Route 5
N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide
Reactant of Route 6
N-(5-methyl-3-isoxazolyl)-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide

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